2-Methyl-2-(4-methylphenoxy)propanoic acid

Overview

Description

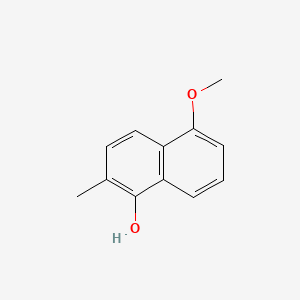

“2-Methyl-2-(4-methylphenoxy)propanoic acid” is an organic compound with the empirical formula C11H14O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-methyl-2-(4-nitrophenoxy)propanoic acid was prepared by the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed by ethyl ester hydrolysis .

Molecular Structure Analysis

The molecular structure of “2-Methyl-2-(4-methylphenoxy)propanoic acid” can be represented by the SMILES string Cc1ccc (OC (C) (C)C (O)=O)cc1 . This indicates that the compound contains a methyl group attached to a benzene ring, which is further connected to a propanoic acid group via an oxygen atom .

Physical And Chemical Properties Analysis

“2-Methyl-2-(4-methylphenoxy)propanoic acid” is a solid substance . Its molecular weight is 194.23 . The compound’s exact physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Medicine: Potential Therapeutic Agent Synthesis

2-Methyl-2-(4-methylphenoxy)propanoic acid may serve as a precursor in the synthesis of various therapeutic agents. Its structure could be modified to create novel compounds with potential medicinal properties, such as anti-inflammatory or analgesic effects .

Agriculture: Herbicide Development

In agriculture, this compound could be investigated for its herbicidal activity. Its phenoxy group is structurally similar to that found in known herbicides, suggesting it could be effective in controlling weed growth in crops .

Material Science: Polymer Modification

The compound’s unique structure makes it a candidate for polymer modification. It could be used to alter the properties of polymers, such as increasing flexibility or enhancing thermal stability, which is valuable in creating specialized materials .

Environmental Science: Pollutant Degradation

Research could explore the use of 2-Methyl-2-(4-methylphenoxy)propanoic acid in the degradation of environmental pollutants. Its potential to break down harmful substances could be harnessed in bioremediation efforts .

Biochemistry: Enzyme Inhibitor Studies

In biochemistry, this compound might act as an enzyme inhibitor, providing a tool for studying enzyme kinetics and mechanisms. It could help in understanding biochemical pathways and designing drugs that target specific enzymes .

Pharmacology: Drug Formulation

The compound’s properties may be beneficial in pharmacology for drug formulation. It could be used to improve the solubility or stability of active pharmaceutical ingredients, enhancing drug efficacy and shelf-life .

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

More studies are required to elucidate the pathways and their downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

properties

IUPAC Name |

2-methyl-2-(4-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCRQLGCRZSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

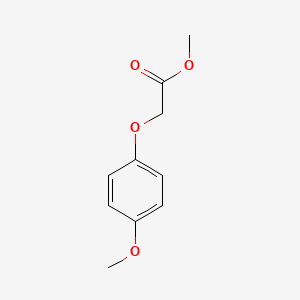

CC1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177992 | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-methylphenoxy)propanoic acid | |

CAS RN |

23438-11-1 | |

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23438-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023438111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)

![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)

![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)